molecular formula C9H7BrN4O2 B1380098 4-bromo-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole CAS No. 1785764-40-0

4-bromo-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

Cat. No.: B1380098
CAS No.: 1785764-40-0
M. Wt: 283.08 g/mol
InChI Key: GHXLOBVSJYGMPK-UHFFFAOYSA-N
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Description

4-bromo-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom, a methyl group, and a nitrophenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually carried out under mild conditions, often in the presence of a copper catalyst to enhance the reaction rate and yield.

  • Step 1: Synthesis of Azide Intermediate

    • The azide intermediate can be prepared by reacting an appropriate amine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.
  • Step 2: Cycloaddition Reaction

    • The azide intermediate is then reacted with an alkyne derivative, such as 4-bromo-5-methyl-1-alkyne, in the presence of a copper(I) catalyst. The reaction proceeds to form the triazole ring, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

  • Substitution Reactions

    • The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
  • Reduction Reactions

    • The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
  • Oxidation Reactions

    • The methyl group can be oxidized to a carboxylic acid or other oxidized derivatives using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3).

    Reduction: Hydrogen gas, palladium catalyst, or other reducing agents (e.g., NaBH4).

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Substitution: Corresponding substituted triazoles.

    Reduction: 4-amino-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole.

    Oxidation: 4-bromo-5-carboxy-1-(4-nitrophenyl)-1H-1,2,3-triazole.

Scientific Research Applications

4-bromo-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole has diverse applications in scientific research, including:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the development of new materials with unique properties.
  • Biology

    • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
    • Used in the study of enzyme inhibition and protein-ligand interactions.
  • Medicine

    • Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
    • Studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry

    • Utilized in the development of agrochemicals and pharmaceuticals.
    • Applied in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-bromo-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds and other interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-5-methyl-1H-1,2,3-triazole
  • 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole
  • 4-bromo-1-(4-nitrophenyl)-1H-1,2,3-triazole

Uniqueness

4-bromo-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole is unique due to the combination of substituents on the triazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-5-methyl-1-(4-nitrophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4O2/c1-6-9(10)11-12-13(6)7-2-4-8(5-3-7)14(15)16/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXLOBVSJYGMPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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